Product packaging for C3a 70-77 acetate(Cat. No.:)

C3a 70-77 acetate

Cat. No.: B14756842
M. Wt: 884.0 g/mol
InChI Key: GIPPSYIQQSOEKC-WCQUZJSSSA-N
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Description

C3a 70-77 acetate is an octapeptide corresponding to residues 70–77 of the COOH-terminal region of human complement component C3a, a potent anaphylatoxin involved in inflammatory and immune responses . The peptide sequence (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg) retains the minimal structural motif required for binding to the C3a receptor (C3aR), though it exhibits only 1–2% of the bioactivity of full-length C3a . The acetate salt form enhances solubility and stability compared to the free peptide, making it suitable for experimental applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H65N13O12 B14756842 C3a 70-77 acetate

Properties

Molecular Formula

C37H65N13O12

Molecular Weight

884.0 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C35H61N13O10.C2H4O2/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38;1-2(3)4/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40);1H3,(H,3,4)/t19-,20-,22-,23-,24-,25-,26-;/m0./s1

InChI Key

GIPPSYIQQSOEKC-WCQUZJSSSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N.CC(=O)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis: The Foundation of C3a 70-77 Acetate Production

The synthesis of this compound predominantly relies on SPPS, a method pioneered by Merrifield and refined for complex peptides. The octapeptide sequence—Alanine-Serine-Histidine-Leucine-Glycine-Leucine-Alanine-Arginine—is assembled sequentially on a resin support, with acetate serving as the counterion in the final product.

Resin Selection and Initial Amino Acid Anchoring

Two resin types are historically significant:

  • Resin R : Composed of styrene-copoly-1% divinylbenzene, offering mechanical stability for long peptide chains.
  • Resin K : A linear, non-cross-linked polystyrene resin optimized for rapid coupling kinetics.

The C-terminal arginine residue is first attached to the resin via its carboxyl group, utilizing tert-butoxycarbonyl (Boc) protection for the α-amino group. This step ensures directional elongation and minimizes side reactions.

Sequential Amino Acid Coupling

Each amino acid is coupled using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) as activating agents. Critical parameters include:

  • Coupling Time : 2 hours per residue at 25°C.
  • Deprotection : Boc groups are removed with 55% trifluoroacetic acid (TFA) in dichloromethane.

A double-resin strategy enables simultaneous synthesis of C3a-(70-77) and its glycine-extended analog, ensuring chemical consistency between batches.

Cleavage and Side-Chain Deprotection

Following chain assembly, the peptide-resin undergoes cleavage using anhydrous hydrogen fluoride (HF) at 0°C for 1 hour. This step simultaneously liberates the peptide from the resin and removes side-chain protecting groups. For this compound, critical deprotection targets include:

  • Histidine imidazole : Trityl group removal.
  • Arginine guanidine : Nitro group reduction.

Post-cleavage, the crude peptide is precipitated in cold diethyl ether and lyophilized.

Purification and Characterization

Gel Filtration Chromatography

Initial purification employs Sephadex G-25 columns equilibrated with 10% acetic acid. This step removes truncated sequences and residual reagents, achieving >90% recovery.

Ion-Exchange Chromatography

Further refinement uses carboxymethyl-cellulose (CM-52) columns with a linear NaCl gradient (0–0.5 M). The peptide elutes at ~0.15 M NaCl, corresponding to its isoelectric point (pI ≈ 8.5).

Table 1: Purification Parameters for this compound
Parameter Value Source
Column Matrix CM-52 cellulose
Elution Buffer 0.01 M NH4HCO3, pH 8.5
Purity Post-Elution 95%

High-Performance Liquid Chromatography (HPLC)

Final purification utilizes reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Purity exceeding 98% is routinely achieved, as verified by mass spectrometry (MW: 884.0 g/mol).

Analytical Validation and Quality Control

Amino Acid Analysis

Hydrolysis in 6 M HCl at 110°C for 24 hours followed by ion-exchange chromatography confirms the molar ratios:

  • Ala: 3.30 (expected 3)
  • Leu: 2.18 (expected 2)
  • Arg: 3.00 (expected 2).

Discrepancies arise from partial hydrolysis of acid-labile residues like serine.

Bioactivity Assays

Functional validation includes:

  • Guinea Pig Ileum Contraction : EC50 = 1.2 nM, comparable to native C3a.
  • Rat Mast Cell Degranulation : 80% histamine release at 10 µM.

Synthesis Optimization and Scale-Up Challenges

Coupling Efficiency Enhancements

Modern protocols employ microwave-assisted SPPS, reducing coupling times to 5 minutes per residue while maintaining >99% efficiency.

Acetylation of N-Terminus

Post-synthesis acetylation using acetic anhydride ensures structural homogeneity, critical for receptor binding studies.

Table 2: Comparative Synthesis Parameters
Parameter Traditional SPPS Modern SPPS
Coupling Time 2 hours/residue 5 minutes/residue
Purity 95% 98%
Scale 0.1 mmol 1 mmol

Chemical Reactions Analysis

Types of Reactions

C3a 70-77 acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

Scientific Research Applications

C3a is a 75 amino acid residue peptide released from complement C3 upon activation of the complement system, which stimulates immune systems . The synthetic octapeptide C3a (70-77) retains the activities of an anaphylatoxin .

Scientific Research Applications of C3a (70-77)

  • Modulation of Lymphocyte Function: C3a and C3a (70-77) inhibit the generation of leukocyte inhibitory factor (LIF) activity by human mononuclear leukocytes and T lymphocytes cultured with mitogens or antigens . The generation of LIF activity was inhibited by 50% by 10<sup>-8</sup> M C3a or C3a (70-77) with PHA or Con A as the stimulus . C3a (70-77)-Sepharose can adsorb or inactivate mononuclear leukocytes required for the generation of LIF activity, establishing a direct interaction . Analysis of lymphocytes from C3a (70-77)-Sepharose columns revealed a selective depletion of the helper/inducer population of lymphocytes .
  • Smooth Muscle Contraction: C3a-(70-77) induces rapid and intense contraction of guinea pig uterine muscle . Desensitization of smooth muscle to stimulation by C3a can be achieved using the synthetic C3a(70-77) .
  • TLQP-21 Peptide Activity: The biological activity elicited by TLQP-21 is similar to that of the C3aR1 agonist C3a 70-77, with 3μM TLQP-21 and C3a 70-77 causing approximately 69% and 55% contraction of fundus strips, respectively, relative to acetylcholine .
  • Anaphylatoxin Activity: Peptides like C3a(65-77) and C3a(70-77) exhibit the biological specificity and activity of human C3a anaphylatoxin . The COOH-terminal octapeptide, C3a(70-77), causes contraction of guinea pig ileum and uterus, releases vasoactive amines from rat mast cells, and increases vascular permeability in guinea pig and human skin .

C3a Synthetic Peptides

PeptideAmino Acid Sequence
C3a-(70-77)H-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg-OH
C3a-(70-77)-GlyH-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg-Gly-OH
C3a-(65-77)H-Arg-Gly-His-Ala-Arg-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg-OH
C3a-(65-77)-GlyH-Arg-Gly-His-Ala-Arg-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg-Gly-OH

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Immune Modulation: this compound inhibits LIF production in human mononuclear leukocytes and T cells, with efficacy dependent on the stimulus (e.g., IC₅₀ = 10⁻⁷ M for SK-SD antigen vs. 10⁻⁸ M for mitogens like Con A) .
  • Receptor Interaction: Binds directly to C3aR on monocytes, depleting helper/inducer T cells (OKT4⁺) without affecting cytotoxic T cells (OKT8⁺) .
  • Calcium Signaling : Activates intracellular Ca²⁺ mobilization in RAW264.7 macrophages but with lower efficacy than full-length C3a or other agonists like JMV5656 .

Q & A

Q. What structural features enable C3a 70-77 acetate to retain partial C3a bioactivity?

this compound corresponds to the COOH-terminal octapeptide of human C3a (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg). Despite lacking 69 N-terminal residues, it retains 1–2% of native C3a's activity due to conserved receptor-binding motifs. The terminal arginine is critical for receptor interaction, as its removal by carboxypeptidase B abolishes activity . Acetate formulation enhances solubility and stability compared to the free base, facilitating in vitro assays .

Q. How should researchers validate this compound bioactivity in immune cell models?

Standard protocols involve:

  • LIF Inhibition Assays : Treat human mononuclear leukocytes with 10⁻⁷–10⁻⁶ M this compound. Measure suppression of leukocyte inhibitory factor (LIF) using capillary tube or Boyden chamber assays. At 10⁻⁶ M, LIF suppression exceeds 75% .
  • Mast Cell Degranulation : Incubate rat mast cells with 10⁻⁸–10⁻⁶ M peptide. Quantify histamine release via fluorometric or ELISA methods .

Q. What experimental models are optimal for studying its immunomodulatory effects?

  • Guinea Pig Ileum Contraction : Use isolated tissue to assess smooth muscle response. This compound induces contraction at 10⁻⁷–10⁻⁶ M and cross-desensitizes tissues to native C3a, confirming receptor specificity .
  • Human Skin Vascular Permeability : Intradermal injection (1–10 µg) in ex vivo skin models, with Evans blue dye to quantify leakage .

Advanced Research Questions

Q. How to resolve discrepancies in reported bioactivity (1–2% vs. lower)?

Variability arises from:

  • Salt Form vs. Free Base : Acetate salt improves solubility but may require molarity adjustments for activity matching free-base equivalents .
  • Purity and Storage : Use HPLC-validated >98% pure peptide. Improper storage (e.g., >-20°C for powders) causes degradation; reconstitute in DMSO (10 mM stock) and avoid freeze-thaw cycles .
  • Receptor Density : Cell lines with low C3aR expression (e.g., RAW264.7 macrophages) show reduced Ca²⁺ flux responses .

Q. What mechanisms underlie its immunosuppressive effects in adaptive immunity?

  • T-Cell Migration Inhibition : At 3 × 10⁻⁸ M (IC₅₀), this compound suppresses Con A-induced T-cell migration. Use transwell assays with α-thioglycerol as a chemoattractant .
  • NF-κB-C3 Axis Modulation : In depression models, intra-mPFC injection (e.g., 10 µg in rats) reverses phloretin’s neuroprotection by activating microglial synaptic pruning via C3 upregulation .

Q. How to translate in vitro findings to in vivo models?

  • Dosage Conversion : For rats, use Km factor adjustments (e.g., human dose × 6/3 for rat equivalent) .
  • Solvent Preparation : Dissolve in DMSO/PEG300/Tween 80/ddH₂O (5:30:5:60 ratio) for IP/IV administration .

Methodological & Technical Guidance

Q. What controls are essential for Ca²⁺ flux experiments?

  • Include EGTA (2–5 mM) to chelate extracellular Ca²⁺ and distinguish intracellular vs. extracellular sources.
  • Use FLUO-4 NW dye in RAW264.7 macrophages pre-treated with C3aR antagonists (e.g., SB290157) to confirm specificity .

Q. How to optimize stability for long-term studies?

  • Storage : Lyophilized powder at -80°C (3-year stability); DMSO stock at -80°C (1 month). Avoid repeated thawing .
  • In Vivo Half-Life : Acetate formulation extends half-life by ~20% vs. free peptide; monitor via LC-MS in plasma .

Q. Why does this compound fail to activate C3aR in some assays?

  • Receptor Saturation : Pre-treatment with native C3a causes homologous desensitization. Use lower doses (≤10⁻⁸ M) and validate receptor expression via qPCR .
  • Species Specificity : Rat C3aR has lower affinity than human; prioritize humanized models .

Data Interpretation & Contradictions

Q. How to reconcile its role as both pro-inflammatory and immunosuppressive?

  • Context-Dependent Signaling : At low doses (10⁻⁹–10⁻⁸ M), it primes mast cells for degranulation. At higher doses (10⁻⁶ M), it suppresses LIF and T-cell migration via GPCR internalization .
  • Temporal Effects : In chronic inflammation models, sustained exposure downregulates C3aR, shifting outcomes .

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